1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrazole ring, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine and pyrazole rings, followed by their subsequent coupling with the benzenesulfonate group. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex sulfonate derivatives, while reduction reactions could produce simpler compounds with fewer functional groups .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes exploring its efficacy as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl benzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound shares a similar pyrimidine and benzenesulfonate structure but differs in its functional groups and overall reactivity.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another related compound with similar structural features but distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in scientific research highlight its significance in the field of organic chemistry .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] benzenesulfonate |
InChI |
InChI=1S/C18H20N4O3S/c1-5-16-14(4)21-22(18-19-12(2)11-13(3)20-18)17(16)25-26(23,24)15-9-7-6-8-10-15/h6-11H,5H2,1-4H3 |
InChI Key |
WDGVHKDUAKFDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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